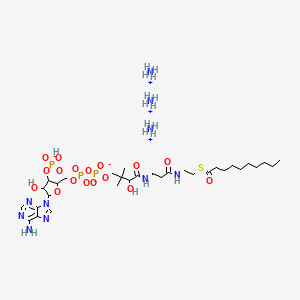

decanoyl Coenzyme A (ammonium salt)

Description

BenchChem offers high-quality decanoyl Coenzyme A (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about decanoyl Coenzyme A (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H63N10O17P3S |

|---|---|

Molecular Weight |

972.9 g/mol |

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3 |

InChI Key |

IWPPTKRPCYMCQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational Significance of Acyl Coenzyme a Derivatives in Cellular Metabolism

Coenzyme A (CoA) and its derivatives, known as acyl-CoAs, are fundamental to cellular life, acting as critical carriers of acyl groups. imrpress.comresearchgate.netdntb.gov.ua These molecules are central to a vast array of metabolic reactions, participating in an estimated 4% of all known biochemical reactions. nih.gov The primary function of CoA is to form a high-energy thioester bond with acyl groups, which can range from short-chain acetyl groups to long-chain fatty acyl groups. imrpress.comimrpress.com This activation of acyl groups is a prerequisite for their participation in numerous metabolic pathways. imrpress.com

Acyl-CoA derivatives are indispensable for:

Energy Production: They are key intermediates in the oxidation of glucose via the tricarboxylic acid (TCA) cycle and in the beta-oxidation of fatty acids, both of which are primary processes for generating ATP. nih.govimrpress.com

Biosynthesis: Acyl-CoAs serve as the building blocks for the synthesis of a wide variety of molecules, including fatty acids, cholesterol, and ketone bodies. imrpress.comnih.gov

Metabolic Regulation: Beyond their role as substrates, CoA and its thioesters act as allosteric regulators of key metabolic enzymes, thereby controlling the flow of metabolites through various pathways. nih.gov

Protein Modification: Acyl-CoAs, particularly acetyl-CoA, are donors for the post-translational acylation of proteins, such as histones, which plays a crucial role in regulating gene expression and other cellular processes. imrpress.comnih.gov

The synthesis of CoA itself is a multi-step process requiring pantothenate (vitamin B5), cysteine, and ATP. imrpress.comwikipedia.org The regulation of intracellular CoA levels is tightly controlled, reflecting the cell's metabolic state. nih.gov The diverse functions of acyl-CoA derivatives underscore their foundational importance in maintaining cellular homeostasis and responding to metabolic cues. researchgate.netdntb.gov.ua

Overview of Decanoyl Coenzyme A S Central Role in Metabolic Networks

Fatty Acid Oxidation (Beta-Oxidation) Research

Fatty acid oxidation, or beta-oxidation, is the primary catabolic process that sequentially breaks down fatty acids to produce acetyl-CoA, a key molecule for energy production through the citric acid cycle. libretexts.org Decanoyl-CoA is a significant player in this pathway, particularly in the context of medium-chain fatty acids.

Decanoyl Coenzyme A as a Key Intermediate in Mitochondrial Fatty Acid Catabolism

Within the mitochondria, the powerhouses of the cell, decanoyl-CoA is a crucial intermediate in the beta-oxidation spiral. libretexts.org It is generated during the breakdown of longer-chain fatty acids, such as lauroyl-CoA (C12), and subsequently enters the beta-oxidation cycle to be further degraded. reactome.org The catabolism of decanoyl-CoA is a four-step process that ultimately yields octanoyl-CoA (a shorter fatty acyl-CoA) and acetyl-CoA. nih.govreactome.org This sequential shortening of the fatty acid chain continues until it is completely converted into acetyl-CoA molecules. libretexts.org The process begins with the introduction of a double bond, followed by hydration, oxidation, and finally, thiolytic cleavage. reactome.org

Substrate Specificity within Medium-Chain Acyl-CoA Dehydrogenase Pathways

The initial and often rate-limiting step of beta-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). wikipedia.org These enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths. Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme responsible for the dehydrogenation of decanoyl-CoA. wikipedia.orgnih.gov Research has shown that while MCAD can act on a range of medium-chain acyl-CoAs, it displays a notable affinity for octanoyl-CoA (C8-CoA). wikipedia.org However, decanoyl-CoA is also a recognized substrate for MCAD, fitting into the enzyme's active site to initiate its breakdown. nih.govreactome.org The specificity of these enzymes is crucial for the efficient processing of various fatty acids derived from the diet or stored lipids.

Table 1: Acyl-CoA Dehydrogenase Substrate Specificity

| Enzyme | Optimal Substrate Chain Length |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4 |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C8 |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C14 |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16 |

This table is based on data indicating the optimal carbon chain length for different acyl-CoA dehydrogenases. nih.gov

Dynamics of Decanoyl Coenzyme A Conversion to Shorter-Chain Acyl-CoAs

The conversion of decanoyl-CoA to shorter-chain acyl-CoAs is a dynamic and sequential process. In the fourth pass of the beta-oxidation spiral, decanoyl-CoA is the starting substrate. nih.govreactome.org The first step, catalyzed by MCAD, introduces a trans double bond between the alpha and beta carbons, forming trans-2-decenoyl-CoA. reactome.org Subsequently, enoyl-CoA hydratase adds a water molecule across the double bond to create (S)-3-hydroxydecanoyl-CoA. This intermediate is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-oxodecanoyl-CoA. Finally, beta-ketoacyl-CoA thiolase cleaves 3-oxodecanoyl-CoA, releasing a molecule of acetyl-CoA and the two-carbon shorter octanoyl-CoA. reactome.org This octanoyl-CoA then re-enters the beta-oxidation pathway for further degradation.

Peroxisomal Beta-Oxidation of Decanoyl Coenzyme A

While mitochondria are the primary site for beta-oxidation, peroxisomes also play a role, particularly in the metabolism of very long-chain fatty acids and certain other lipids. Research has shown that during the peroxisomal beta-oxidation of stearate (B1226849) (an 18-carbon fatty acid), decanoyl-CoA is detected as a primary medium-chain acyl-CoA intermediate. nih.gov This suggests that at least four cycles of beta-oxidation occur within the peroxisomes for these longer fatty acids, leading to the accumulation of intermediates like decanoyl-CoA. nih.gov However, the enzymatic machinery in peroxisomes differs from that in mitochondria. For instance, the peroxisomal bifunctional hydratase is markedly inhibited by 2-decynoyl CoA, an analog of decenoyl-CoA, whereas the mitochondrial enoyl-CoA hydratase (crotonase) can utilize it as a substrate. nih.gov

Fatty Acid Elongation Systems

In addition to its role in catabolism, decanoyl-CoA also participates in anabolic pathways, specifically in the elongation of fatty acids.

Decanoyl Coenzyme A as a Primer for De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is the process of building fatty acids from smaller precursor molecules, primarily acetyl-CoA. pharmacy180.comnih.gov While acetyl-CoA is the initial building block, longer acyl-CoAs can also serve as primers to initiate the elongation process. Research has identified decanoyl-CoA as a primer for the fatty acid elongation system, particularly in organisms like Mycobacterium smegmatis. medchemexpress.comglpbio.comglpbio.com In this role, decanoyl-CoA provides the initial carbon chain to which two-carbon units from malonyl-CoA are sequentially added, leading to the synthesis of longer-chain fatty acids. This process is crucial for producing the diverse array of fatty acids required for various cellular functions, including membrane structure and signaling. Studies in yeast have also investigated the specificity of fatty acid synthetase for decanoyl-CoA and its derivatives as "priming" substrates in vitro. nih.gov

Enzymatic Mechanisms of Chain Elongation Utilizing Decanoyl Coenzyme A

Decanoyl-CoA serves as a key "primer" substrate for the enzymatic machinery responsible for fatty acid elongation, a process that systematically adds two-carbon units to an existing acyl chain. nih.govmedchemexpress.com This elongation occurs through a cyclic four-step reaction sequence analogous to the reverse of β-oxidation and is catalyzed by a multi-enzyme system known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum and mitochondria. youtube.comagrilife.orgfrontiersin.org

The process is initiated when an acyl-CoA primer, such as decanoyl-CoA (C10:0-CoA), enters the cycle. The four core enzymatic reactions are:

Condensation: The first and rate-limiting step is a Claisen condensation reaction. youtube.com The decanoyl-CoA chain is condensed with a two-carbon unit derived from malonyl-CoA, catalyzed by a β-ketoacyl-CoA synthase (elongase). This reaction forms a β-ketoacyl-CoA (3-oxododecanoyl-CoA), extending the chain by two carbons, and releases a molecule of CO₂. youtube.comfrontiersin.org

Reduction: The 3-keto group of the newly formed β-ketoacyl-CoA is then reduced to a hydroxyl group by a β-ketoacyl-CoA reductase, using NADPH as the reducing agent. This step yields a 3-hydroxyacyl-CoA intermediate. youtube.com

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase, creating a double bond and forming a trans-2-enoyl-CoA. youtube.com

Reduction: Finally, the double bond of the trans-2-enoyl-CoA is reduced by an enoyl-CoA reductase, again utilizing NADPH. This reaction saturates the bond, resulting in a fully elongated acyl-CoA (dodecanoyl-CoA or lauroyl-CoA), which is two carbons longer than the initial decanoyl-CoA primer. youtube.comnih.gov

This newly formed dodecanoyl-CoA can then either be released or undergo further cycles of elongation to produce very-long-chain fatty acids (VLCFAs). nih.gov

Comparative Analysis of Decanoyl Coenzyme A in Microbial Fatty Acid Elongation

Decanoyl-CoA is a recognized intermediate in the fatty acid metabolism of various microorganisms, including the bacterium Mycobacterium smegmatis and the yeast Saccharomyces cerevisiae, where it functions as a primer for fatty acid elongation. nih.govmedchemexpress.com However, the context of its utilization differs due to the distinct organization of their fatty acid synthesis (FAS) systems.

Bacteria (Type II FAS): In bacteria like E. coli, fatty acid synthesis is carried out by the Type II system, which consists of a series of discrete, monofunctional enzymes. researchgate.netnih.gov The intermediates, including the growing acyl chain, are carried by an Acyl Carrier Protein (ACP). The initial condensation reactions are typically catalyzed by 3-ketoacyl-ACP synthase III (FabH), which uses acetyl-CoA. researchgate.net Subsequent elongation cycles, which could utilize a decanoyl-ACP intermediate (derived from decanoyl-CoA), are performed by other synthases like FabB and FabF, which condense malonyl-ACP with the growing acyl-ACP chain. researchgate.netnih.gov The regulation in bacteria is complex, involving transcriptional regulators like FadR, which senses long-chain acyl-CoAs, and FapR in some species, which responds to malonyl-CoA. researchgate.netglpbio.com

Yeast (Type I FAS): In contrast, yeast like S. cerevisiae employ a Type I FAS system. This system is a large, multifunctional enzyme complex where all the catalytic domains are located on one or two polypeptide chains. nih.govnih.gov While the primary products of the main yeast FAS are typically palmitoyl-CoA (C16) and stearoyl-CoA (C18), a separate elongase system is responsible for extending these and other acyl-CoA primers. nih.govnih.gov Studies on yeast mutants have shown that this elongation system is strictly dependent on an acyl-CoA primer of 10 or more carbons, with decanoyl-CoA being an effective, though not the most active, substrate. nih.gov The Michaelis constant (Km) for decanoyl-CoA in the yeast elongation system has been determined to be 0.83 mM. nih.gov This system uses malonyl-CoA as the two-carbon donor, similar to bacteria, but the enzymes are part of a membrane-bound complex in the endoplasmic reticulum. agrilife.orgfrontiersin.org

The following table provides a comparative overview of decanoyl-CoA's role in these microbial systems.

| Feature | Bacterial Elongation (Type II FAS) | Yeast Elongation (Type I FAS / Elongase System) |

| Enzyme Organization | Discrete, monofunctional enzymes | Large, multifunctional enzyme complex (FAS) and separate elongase systems |

| Acyl Chain Carrier | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) within FAS; Acyl-CoA for elongase system |

| Primer Form | Decanoyl-ACP (from Decanoyl-CoA) | Decanoyl-CoA |

| Key Regulatory Signals | Long-chain acyl-CoAs (FadR), Malonyl-CoA (FapR) | Substrate availability, hormonal signals (in higher eukaryotes) |

| Primary Products | Diverse fatty acids for membranes | Palmitoyl-CoA (C16), Stearoyl-CoA (C18) from FAS; VLCFAs from elongases |

Integration with Central Carbon and Lipid Metabolism

Decanoyl-CoA is intricately linked with central metabolic pathways, acting as a key node connecting fatty acid metabolism with the broader network of energy production and lipid biosynthesis.

Contribution of Decanoyl Coenzyme A to Lipid Biosynthesis Precursors

Acyl-CoAs, including decanoyl-CoA, are essential precursors for the synthesis of a wide array of complex lipids that are fundamental to cellular structure and function. nih.govnih.gov The primary fate of decanoyl-CoA in anabolic pathways, aside from elongation, is its incorporation into neutral storage lipids like triacylglycerols (TAGs) and membrane phospholipids. nih.gov

The synthesis of these lipids generally occurs through the esterification of fatty acyl-CoAs to a glycerol-3-phosphate backbone. In this process, acyltransferases catalyze the transfer of the decanoyl group from decanoyl-CoA to the hydroxyl groups of glycerol-3-phosphate, forming lysophosphatidic acid and subsequently phosphatidic acid. Phosphatidic acid is a central branch-point intermediate, which can be dephosphorylated to diacylglycerol (DAG). DAG can then be acylated a final time to form triacylglycerol for energy storage. Alternatively, the head group of phosphatidic acid can be modified to produce various classes of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are critical components of cellular membranes.

Metabolic Interplay between Decanoyl Coenzyme A and Ketogenesis

A significant catabolic fate of decanoyl-CoA is its breakdown via mitochondrial β-oxidation to produce acetyl-CoA. reactome.orgnih.govmhmedical.com This process directly links decanoyl-CoA metabolism to ketogenesis, the pathway that generates ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) primarily in the liver mitochondria. nih.govwikipedia.org

Under conditions of high fatty acid oxidation, such as fasting or a low-carbohydrate diet, the liver produces large amounts of acetyl-CoA. mhmedical.comnih.gov The β-oxidation of one molecule of decanoyl-CoA involves four cycles of the pathway, yielding five molecules of acetyl-CoA. reactome.orgnih.gov

β-Oxidation of Decanoyl-CoA:

Decanoyl-CoA + CoA + FAD + NAD⁺ + H₂O → Octanoyl-CoA + Acetyl-CoA + FADH₂ + NADH + H⁺

This cycle repeats three more times.

When the capacity of the Tricarboxylic Acid (TCA) cycle is exceeded, or when TCA cycle intermediates are diverted for gluconeogenesis, this surplus acetyl-CoA is shunted into the ketogenic pathway. youtube.comyoutube.com The rate of ketogenesis is therefore highly dependent on the rate of β-oxidation and the resulting supply of acetyl-CoA. mdpi.com Consequently, the metabolism of decanoyl-CoA and other fatty acyl-CoAs is a direct upstream driver of ketone body production. researchgate.net

Influence on Metabolic Flux in Energy Production Pathways

The metabolism of decanoyl-CoA has a direct impact on the metabolic flux through the two primary energy-producing pathways in the cell: β-oxidation and the TCA cycle. The breakdown of decanoyl-CoA stimulates cellular respiration and provides a significant source of reducing equivalents (NADH and FADH₂) and acetyl-CoA. nih.gov

The flux through β-oxidation is tightly regulated by the energy state of the cell. Key regulatory points include:

Substrate Availability: The transport of acyl-CoAs into the mitochondria is a major control point. aocs.org

Redox State (NADH/NAD⁺ ratio): A high NADH/NAD⁺ ratio, indicative of a high energy state, inhibits the 3-hydroxyacyl-CoA dehydrogenase step of β-oxidation, thus slowing the pathway. aocs.orgresearchgate.net

Enzymatic Interactions and Mechanistic Studies of Decanoyl Coenzyme a

Acyl-Coenzyme A Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoproteins that catalyze the initial, rate-limiting step of fatty acid β-oxidation. nih.gov This reaction involves the formation of a trans-2,3-double bond in the acyl-CoA thioester, transferring electrons to the electron-transfer flavoprotein (ETF). nih.gov The ACAD family is comprised of several members with distinct but overlapping specificities for substrates of different chain lengths. nih.govabcam.com

Kinetic Characterization and Substrate Specificity for Decanoyl Coenzyme A

The substrate specificity of ACADs is primarily determined by the chain length of the fatty acyl-CoA. Decanoyl-CoA, a 10-carbon medium-chain acyl-CoA, is a key substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). MCAD exhibits broad specificity, acting on acyl-CoAs with chain lengths from 6 to 12 carbons, but it shows the highest catalytic efficiency with octanoyl-CoA (C8-CoA). nih.gov While specific kinetic parameters for decanoyl-CoA can vary between species and experimental conditions, it is an established and efficiently processed substrate for MCAD.

In contrast, other ACADs have different substrate preferences. Short-Chain Acyl-CoA Dehydrogenase (SCAD) is most active with short-chain substrates like butyryl-CoA (C4-CoA) and hexanoyl-CoA (C6-CoA). abcam.comwikipedia.orgmedlineplus.gov Its activity with decanoyl-CoA is significantly lower. Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) are active on longer-chain fatty acyl-CoAs. Notably, VLCAD shows minimal activity for substrates with chain lengths of less than 12 carbons. nih.gov The role of LCAD in straight-chain fatty acid metabolism has been reconsidered, with evidence suggesting it is more specific for the oxidation of branched-chain fatty acids. nih.govnih.gov

The interaction between the acyl-CoA substrate and the enzyme's active site involves specific hydrogen bonds and hydrophobic interactions that are crucial for catalysis. The binding of the substrate induces a conformational change in the enzyme, which is important for lowering the pKa of the α-carbon proton, facilitating its abstraction by a catalytic glutamate (B1630785) residue.

Differential Activity of Short-Chain, Medium-Chain, and Long-Chain Acyl-CoA Dehydrogenases with Decanoyl Coenzyme A

The differential activity of ACADs towards decanoyl-CoA is a direct consequence of their distinct substrate binding pockets.

Short-Chain Acyl-CoA Dehydrogenase (SCAD): The active site of SCAD is relatively small and constrained, accommodating only short-chain substrates effectively. abcam.com As such, its catalytic activity towards the 10-carbon decanoyl-CoA is negligible under physiological conditions. medlineplus.govnih.gov

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is the primary enzyme responsible for the dehydrogenation of decanoyl-CoA during β-oxidation. Its substrate-binding cavity is ideally suited to accommodate medium-chain acyl-CoAs, including decanoyl-CoA. nih.gov

Long-Chain Acyl-CoA Dehydrogenase (LCAD): While initially thought to process long-chain fatty acids, studies have indicated that human LCAD has very low expression in tissues like muscle and that its primary role may be in the metabolism of branched-chain fatty acids. nih.gov Therefore, its contribution to the oxidation of straight-chain decanoyl-CoA is likely minimal.

The following table summarizes the relative substrate specificities of the main ACADs involved in straight-chain fatty acid oxidation.

| Enzyme | Optimal Substrate Chain Length | Activity with Decanoyl-CoA (C10) |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4 - C6 abcam.comwikipedia.orgmedlineplus.gov | Very Low / Negligible medlineplus.govnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6 - C12 (Optimal at C8) nih.gov | High |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | > C12 nih.gov | Very Low / Negligible nih.gov |

Oxidation of Decanoyl Coenzyme A and Related Unsaturated Acyl-CoA Esters

The oxidation of decanoyl-CoA by MCAD results in the formation of trans-2-decenoyl-CoA. nih.gov This is the first step in the β-oxidation spiral for a 10-carbon fatty acid. For unsaturated fatty acids with pre-existing double bonds, additional enzymes are required. For instance, if a double bond is in the cis configuration or at an even-numbered carbon, enzymes such as enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase are necessary to convert the intermediate into a substrate suitable for the subsequent enzymes of the β-oxidation pathway. utah.edu The oxidation of trans-2-decenoyl-CoA is not catalyzed by an acyl-CoA dehydrogenase but rather by the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase.

Carnitine Acyltransferases

For fatty acids to be oxidized in the mitochondria, they must first be transported across the inner mitochondrial membrane, which is impermeable to acyl-CoAs. This transport is facilitated by the carnitine shuttle system.

Role of Carnitine Palmitoyltransferase in Decanoyl Coenzyme A Transport and Metabolism

Carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. wikipedia.org This is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.org Studies in neonatal rat cardiac myocytes have shown a substrate preference for decanoyl-CoA by CPT-I. nih.gov Once formed, decanoylcarnitine (B1670086) is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts decanoylcarnitine back to decanoyl-CoA, which can then enter the β-oxidation spiral.

Kinetic Parameters and Allosteric Regulation of Decanoyl Coenzyme A Transport

The activity of CPT-I is subject to allosteric regulation, most notably by malonyl-CoA, an intermediate in fatty acid synthesis. nih.govnih.gov This regulation prevents the simultaneous synthesis and degradation of fatty acids.

Research on rat heart mitochondria has provided specific kinetic parameters for the interaction of CPT-I with decanoyl-CoA. The enzyme exhibits positive cooperativity for decanoyl-CoA, with a Hill coefficient ranging from 1.5 to 2.0. Malonyl-CoA acts as a potent allosteric inhibitor, significantly increasing the concentration of decanoyl-CoA required to achieve half-maximal velocity (K₀.₅) without affecting the maximum velocity (Vₘₐₓ). The inhibitory effect of malonyl-CoA is more pronounced when decanoyl-CoA is the substrate compared to longer-chain acyl-CoAs like palmitoyl-CoA. nih.gov

The table below presents key kinetic parameters for the interaction of CPT-I with decanoyl-CoA in the presence and absence of the allosteric inhibitor malonyl-CoA, based on studies of rat heart mitochondria.

| Parameter | Condition | Value | Reference |

| K₀.₅ for Decanoyl-CoA | Baseline | 3 µM | nih.gov |

| + 20 µM Malonyl-CoA | 185 µM | nih.gov | |

| Hill Coefficient (n) | Baseline | 1.5 - 2.0 | nih.gov |

| Apparent Kᵢ for Malonyl-CoA | Fed Rats | 0.3 µM | nih.gov |

This allosteric regulation by malonyl-CoA is a critical control point in cellular energy metabolism, effectively gating the entry of fatty acyl-CoAs like decanoyl-CoA into the mitochondrial matrix for oxidation.

Acyl-Coenzyme A Thioesterases

Acyl-coenzyme A thioesterases (ACOTs) are a class of enzymes responsible for the hydrolysis of acyl-CoA molecules. This process is fundamental to the regulation of intracellular lipid metabolism. nih.govebi.ac.uk

Hydrolysis of Decanoyl Coenzyme A and Regulation of Intracellular Acyl-CoA Pools

The hydrolysis of decanoyl coenzyme A, which yields decanoate (B1226879) and coenzyme A (CoA), is a thermodynamically favorable reaction with a Gibbs free energy change (∆G) of -5.82±0.35 kcal/mol. modelseed.org This enzymatic cleavage is crucial for managing the intracellular levels of acyl-CoAs, free fatty acids, and CoA itself. nih.gov By controlling the concentration of these molecules, ACOTs play a pivotal role in modulating metabolic pathways such as fatty acid oxidation and synthesis. nih.gov The strategic localization of these enzymes within various cellular compartments, including mitochondria, peroxisomes, and the cytosol, allows for precise control over lipid metabolism. nih.gov For instance, an active acyl-CoA thioesterase has been identified in the inner membrane of pea chloroplast envelopes, while the synthetase is located in the outer membrane, suggesting a coordinated role in fatty acid transport and metabolism. nih.gov

Substrate Preferences of Specific Acyl-CoA Thioesterase Isoforms for Decanoyl Coenzyme A

The diverse family of ACOT isoforms exhibits a range of substrate specificities, which allows for the fine-tuning of fatty acid metabolism. nih.gov Studies have shown that different isoforms have varying affinities for decanoyl-CoA.

In spinach chloroplasts, an envelope-associated acyl-CoA thioesterase demonstrates peak activity with myristoyl-CoA, with the reaction velocity increasing from decanoyl-CoA up to this point and then declining with longer chain lengths. nih.gov Research aimed at enhancing short-chain fatty acid production in Escherichia coli has revealed that thioesterases like EcTesB and PpTesB from Pseudomonas putida have a preference for longer-chain acyl-CoAs. nih.gov This highlights the functional diversity among thioesterases and their potential for targeted metabolic engineering. nih.gov

| Enzyme/Isoform | Organism/Tissue of Origin | Observed Substrate Preference in Relation to Decanoyl-CoA |

|---|---|---|

| Acyl-CoA Thioesterase | Spinach Chloroplast Envelope | The rate of hydrolysis increases for acyl-CoAs with chain lengths from C10 (decanoyl) to C14 (myristoyl) and subsequently decreases for longer chains. nih.gov |

| TesB (EcTesB) | Escherichia coli | Demonstrates a preference for longer-chain acyl-CoAs. nih.gov |

| TesB (PpTesB) | Pseudomonas putida | Also shows a preference for longer acyl-CoAs, though the increase in activity with chain length is less consistent compared to EcTesB. nih.gov |

Acyl-Coenzyme A Synthetases

Acyl-coenzyme A synthetases (ACSs) are responsible for the activation of fatty acids, a critical step for their participation in most metabolic processes. plos.org

Enzymatic Activation of Decanoic Acid to Decanoyl Coenzyme A

The conversion of decanoic acid to decanoyl coenzyme A is an ATP-dependent process that "activates" the fatty acid, enabling it to enter various metabolic pathways. nih.gov This activation is essential for processes such as β-oxidation and fatty acid elongation. cymitquimica.com While long-chain fatty acids are typically activated in the cytosol, medium-chain fatty acids like decanoic acid can be activated within the mitochondrial matrix. nih.gov

Isozyme-Specific Activity and Tissue Distribution of Decanoyl-CoA Formation

The ACS family includes numerous isozymes with distinct substrate affinities and patterns of tissue expression, allowing for tissue-specific regulation of fatty acid metabolism. plos.orgfigshare.comnih.gov The expression of these enzymes is diverse, with some being ubiquitous and others being highly specific to certain tissues. plos.org For example, a study of various tissues in mice revealed that enzymes like Acsl4 and Acsf4 are widely expressed, whereas others such as Acsm1 and Acsm2 are enriched in specific tissues like the kidney and liver, respectively. plos.org This differential expression suggests that the capacity for decanoyl-CoA formation is tailored to the metabolic demands of each tissue. plos.org

| ACS Isozyme Family | General Substrate Preference | Primary Tissue Distribution | Anticipated Role in Decanoyl-CoA Formation |

|---|---|---|---|

| Medium-Chain Acyl-CoA Synthetases (ACSM) | Fatty acids with chain lengths from C4 to C12 | Predominantly found in the mitochondria of tissues such as the liver and kidney. plos.org | Expected to be the primary enzymes responsible for the activation of decanoic acid. |

| Long-Chain Acyl-CoA Synthetases (ACSL) | Fatty acids with chain lengths from C12 to C20 | Located in the endoplasmic reticulum and outer mitochondrial membrane across various tissues. plos.orgnih.gov | Certain isoforms may activate decanoic acid, although it is at the lower end of their preferred substrate range. nih.gov |

Other Enzyme Systems Interacting with Decanoyl Coenzyme A

Decanoyl-CoA interacts with a broad spectrum of enzymes beyond ACOTs and ACSs, underscoring its central position in cellular metabolism. It serves as a substrate, an inhibitor, and a regulatory molecule for various enzymatic systems.

In rat brain mitochondria, decanoyl-CoA has been shown to inhibit the activity of both citrate (B86180) synthase and glutamate dehydrogenase. caymanchem.comglpbio.commedkoo.com In the bacterium E. coli, it binds to the FadR protein, a global transcriptional regulator of fatty acid metabolism, thereby modulating gene expression. caymanchem.comglpbio.com Furthermore, decanoyl-CoA acts as a primer for the fatty acid elongation system in Mycobacterium smegmatis and is a substrate for glycine (B1666218) N-acyltransferase in the human liver. caymanchem.commedchemexpress.com It can also be utilized by 2-hydroxyacyl-CoA lyase in a reversible reaction for C1 elongation. springernature.com

| Enzyme/Protein | Organism/System | Nature of Interaction | Reference |

|---|---|---|---|

| Citrate Synthase | Rat Brain Mitochondria | Inhibition (IC₅₀ = 437 µM) | caymanchem.comglpbio.com |

| Glutamate Dehydrogenase | Rat Brain Mitochondria | Inhibition (IC₅₀ = 420 µM) | caymanchem.comglpbio.com |

| FadR | Escherichia coli | Binds to the FadR promoter (Kᵢ = 2 µM), preventing interaction with the fadB promoter. | caymanchem.comglpbio.com |

| Fatty Acid Elongation System | Mycobacterium smegmatis | Serves as a primer for the elongation of fatty acids. | medchemexpress.com |

| Glycine N-acyltransferase | Human Liver | Acts as a substrate for glycine conjugation. | caymanchem.com |

| 2-Hydroxyacyl-CoA Lyase | Bacteria | Substrate in the reversible ligation with formyl-CoA. | springernature.com |

| Acetyl-CoA Carboxylase | Rat Liver | Inhibition. | researchgate.net |

Monoacylglycerol Acyltransferase (MGAT) Substrate Specificity with Decanoyl Coenzyme A

Monoacylglycerol acyltransferase (MGAT) enzymes are crucial for the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol (2-MAG) and a fatty acyl-CoA, a primary step in the pathway for dietary fat absorption in the intestine. The substrate specificity of MGAT isoforms for different fatty acyl-CoAs is a key determinant of the types of lipids synthesized.

Research into the substrate specificity of MGAT enzymes has provided insights into their preference for various acyl chain lengths and saturation levels. Studies on MGAT2, a key intestinal isoform, have determined the Michaelis constant (Km) for decanoyl-CoA to be approximately 18 µM, indicating a strong affinity of the enzyme for this medium-chain acyl-CoA. researchgate.net This is part of a broader substrate preference. For instance, studies on MGAT1 show it utilizes a wide range of fatty acyl-CoAs, with a notable preference for unsaturated fatty acids, exhibiting the highest activity with arachidonoyl-CoA (C20:4). pnas.org

While direct comparative studies that include a full range of acyl-CoAs are limited, research on MGAT2 expressed in mammalian cells has characterized its activity with various saturated and unsaturated acyl-CoAs. Although decanoyl-CoA (C10:0) was not explicitly tested in this specific study, the activity with surrounding chain lengths such as n-octanoyl-CoA (C8:0) and lauroyl-CoA (C12:0) was evaluated. researchgate.net The enzyme demonstrates broad specificity, efficiently utilizing both medium- and long-chain fatty acyl-CoAs to synthesize diacylglycerols and triacylglycerols. researchgate.net This suggests that decanoyl-CoA is a viable and efficient substrate for MGAT enzymes in the synthesis of lipids.

Table 1: Substrate Specificity of MGAT Isoforms for Acyl-CoAs

| Enzyme | Acyl-CoA Substrate | Finding |

|---|---|---|

| MGAT2 | Decanoyl-CoA (C10:0) | Km value determined to be 18 µM. researchgate.net |

| MGAT1 | Various Acyl-CoAs | Exhibits highest activity with unsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA (C20:4). pnas.org |

| MGAT2 | Various Acyl-CoAs | Demonstrates broad specificity for saturated and unsaturated fatty acyl-CoAs including C8:0 and C12:0. researchgate.net |

Inhibitory Effects of Decanoyl Coenzyme A on Specific Mitochondrial Enzymes (e.g., Citrate Synthase, Glutamate Dehydrogenase)

Beyond its substrate roles, decanoyl-CoA can act as a modulator of mitochondrial enzyme activity. Accumulation of fatty acyl-CoAs can lead to inhibitory effects on key enzymes of central metabolism, a mechanism that may have pathophysiological implications in metabolic disorders.

Studies on brain mitochondria have demonstrated that decanoyl-CoA can inhibit both citrate synthase (CS) and glutamate dehydrogenase (GDH). nih.gov Citrate synthase is the pacemaker enzyme of the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org Glutamate dehydrogenase is a crucial enzyme linking amino acid and carbohydrate metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. nih.gov

Research has shown that n-decanoyl-CoA inhibits brain mitochondrial citrate synthase with a half-maximal inhibitory concentration (IC50) of approximately 436 µM. nih.gov The same study found that brain mitochondrial glutamate dehydrogenase is also inhibited by n-decanoyl-CoA, with an IC50 value of approximately 420 µM. nih.gov This inhibition occurs at concentrations considered to be in the pathological or toxicological range, suggesting that under conditions of impaired fatty acid metabolism, decanoyl-CoA accumulation could disrupt mitochondrial energy production and nitrogen metabolism. The inhibitory effect is not unique to decanoyl-CoA, as other fatty acyl-CoAs like octanoyl-CoA and palmitoyl-CoA also inhibit these enzymes, though with varying potencies. nih.gov

Table 2: Inhibitory Concentration (IC50) of n-Decanoyl-CoA on Mitochondrial Enzymes

| Enzyme | Source | IC50 of n-Decanoyl-CoA |

|---|---|---|

| Citrate Synthase | Brain Mitochondria | ~ 436 µM nih.gov |

| Glutamate Dehydrogenase | Brain Mitochondria | ~ 420 µM nih.gov |

Interactions of Decanoyl Coenzyme A in Quorum-Sensing Molecule Biosynthesis

Decanoyl-CoA serves as a direct precursor in the biosynthesis of specific signaling molecules used by bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.

Modulation of Proline Endopeptidase Activity by Decanoyl Coenzyme A

Decanoyl-CoA has been identified as a significant modulator of proline endopeptidase (PEP), also known as prolyl oligopeptidase. This enzyme is involved in the metabolism of proline-containing peptides, including several neuropeptides and peptide hormones.

Research has demonstrated that acyl-CoA esters can inhibit the activity of proline endopeptidase purified from rat liver cytosol. wikipedia.org Among various compounds tested, n-decanoyl-CoA was found to be the most potent inhibitor, exhibiting a non-competitive mode of inhibition with an inhibitory constant (Ki) of 9 µM. wikipedia.org The study indicated that both the acyl group and the Coenzyme A portion of the molecule are important for the inhibitory action. Further investigation using fluorescence quenching techniques suggested that n-decanoyl-CoA binds to the enzyme primarily through its CoA moiety. wikipedia.org This potent inhibition suggests a potential regulatory link between fatty acid metabolism and peptide signaling pathways.

Table 3: Inhibition of Proline Endopeptidase by n-Decanoyl-CoA

| Enzyme | Inhibitor | Ki Value | Type of Inhibition |

|---|---|---|---|

| Proline Endopeptidase (rat liver) | n-Decanoyl-CoA | 9 µM wikipedia.org | Non-competitive wikipedia.org |

Cellular and Molecular Regulatory Roles of Decanoyl Coenzyme a

Transcriptional Regulation and Gene Expression Modulation

Decanoyl-CoA plays a significant role in modulating the expression of genes central to fatty acid metabolism. This regulation is primarily achieved by its interaction with specific transcription factors that sense the intracellular concentration of fatty acyl-CoAs.

In prokaryotes such as Escherichia coli, the fatty acid degradation (fad) regulon is controlled by the transcription factor FadR. wikipedia.org FadR is a dual-function regulator that represses the genes for fatty acid degradation and transport while activating those for unsaturated fatty acid biosynthesis. embopress.orgnih.gov Decanoyl-CoA, as a long-chain fatty acyl-CoA, acts as a key effector molecule that directly binds to FadR. wikipedia.orgglpbio.com

The binding of decanoyl-CoA to the C-terminal domain of the FadR homodimer induces a significant conformational change in the protein. wikipedia.orgnih.govnih.gov This allosteric regulation alters the structure of the N-terminal DNA-binding domain, dramatically reducing its affinity for its operator sites on the DNA. nih.govembopress.org As a result, FadR dissociates from the DNA, lifting the repression of the fad genes and allowing for their transcription. embopress.orgnih.gov Research has quantified the binding affinity of decanoyl-CoA to the FadR promoter system, demonstrating its potency as a regulatory ligand. glpbio.com

Table 1: Regulatory Interaction of Decanoyl-CoA with FadR This interactive table summarizes the key parameters of the decanoyl-CoA and FadR interaction.

| Parameter | Description | Value / Finding | Source(s) |

|---|---|---|---|

| Regulatory Protein | The transcription factor that binds decanoyl-CoA. | FadR | wikipedia.org |

| Organism | The model organism in which this interaction is well-characterized. | Escherichia coli | nih.govembopress.org |

| Ligand | The specific acyl-CoA molecule that acts as an effector. | Decanoyl Coenzyme A | glpbio.comglpbio.com |

| Binding Affinity (Ki) | The inhibition constant for decanoyl-CoA binding to the FadR-promoter complex. | 2 μM | glpbio.com |

| Mechanism of Action | The molecular mechanism by which the ligand affects the protein. | Allosteric Regulation | nih.gov |

| Functional Outcome | The ultimate effect on gene transcription. | Dissociation of FadR from DNA, leading to derepression of target genes. | embopress.orgnih.govembopress.org |

The interaction between decanoyl-CoA and FadR directly translates into a coordinated shift in the expression of genes involved in lipid metabolism. By causing FadR to release from its DNA binding sites, decanoyl-CoA effectively signals that fatty acids are available for catabolism. This leads to the upregulation of a suite of genes required for the transport of fatty acids into the cell and their subsequent breakdown via β-oxidation to generate energy. embopress.org

Genes and operons whose expression is increased in the presence of decanoyl-CoA include fadL (fatty acid transport protein), fadD (acyl-CoA synthetase), and the fadBA operon (encoding enzymes for β-oxidation). embopress.orgnih.gov Concurrently, FadR's role as an activator for fabA and fabB, genes essential for unsaturated fatty acid synthesis, is also modulated. embopress.org This intricate system allows bacteria to precisely balance the import and degradation of fatty acids with their synthesis, depending on environmental availability. In mammals, other acyl-CoAs are known to regulate gene expression by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which control pathways for fatty acid oxidation. mdpi.comnih.gov

Table 2: Gene Expression Changes Mediated by Decanoyl-CoA via FadR This interactive table details the genes and operons in E. coli whose expression is affected by decanoyl-CoA.

| Gene/Operon | Function | Effect of Decanoyl-CoA | Source(s) |

|---|---|---|---|

| fadL | Outer membrane fatty acid transporter | Repression lifted | embopress.org |

| fadD | Acyl-CoA synthetase (fatty acid activation) | Repression lifted | embopress.org |

| fadBA | β-oxidation multienzyme complex | Repression lifted | embopress.orgnih.gov |

| fadE | Acyl-CoA dehydrogenase | Repression lifted | embopress.org |

| uspA | Universal stress protein | Repression lifted | embopress.org |

| fabA | 3-hydroxydecanoyl-ACP dehydratase (unsaturated fatty acid synthesis) | Activation | embopress.org |

| fabB | 3-ketoacyl-ACP synthase I (unsaturated fatty acid synthesis) | Activation | embopress.org |

Post-Translational Modifications and Protein Acylation

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome. Acyl-CoAs, including decanoyl-CoA, are central to a class of PTMs known as protein acylation. imrpress.com

Decanoyl-CoA serves as a donor molecule for protein decanoylation, a process where the 10-carbon decanoyl group is covalently attached to a protein, typically on the epsilon-amino group of a lysine (B10760008) residue. imrpress.comnih.gov This modification adds a medium-length, hydrophobic carbon chain to the protein, which can alter its structure, stability, subcellular localization, and interaction with other proteins or membranes. imrpress.com Protein acylation is a widespread regulatory mechanism that impacts the function of enzymes and signaling proteins across various metabolic pathways. imrpress.comnih.gov While enzymatic acylation is carried out by specific acyltransferase enzymes, the inherent reactivity of the thioester bond in acyl-CoA molecules also allows for these modifications to occur non-enzymatically.

Recent research has highlighted that the acylation of proteins can occur without the action of an enzyme. nih.govnih.gov Acyl-CoAs are chemically reactive metabolites that can directly acylate nucleophilic residues on proteins, such as lysine. nih.gov This non-enzymatic acylation is thought to be a form of "carbon stress," where the accumulation of reactive metabolites can lead to widespread, low-stoichiometry modifications that can alter protein function. nih.gov

The likelihood of non-enzymatic acylation is influenced by the local concentration of the acyl-CoA and the pH, with the mitochondrial matrix being a favorable environment due to its high pH and abundance of acyl-CoA intermediates. nih.govnih.gov A key insight into this process is the discovery of "proximal acylation," where proteins that have CoA-binding sites are more susceptible to modification. nih.govescholarship.org In this mechanism, an acyl-CoA molecule occupies its binding pocket on a protein, and the reactive acyl group is transferred to a nearby lysine residue. nih.govescholarship.org Free coenzyme A can act as a competitive inhibitor of this process by occupying the binding site without a reactive acyl group to donate. nih.govescholarship.org

Metabolic Signaling and Flux Control

The concentration of decanoyl-CoA within a cell serves as a direct signal of the status of fatty acid metabolism, allowing for the fine-tuning of metabolic flux through various pathways.

As an intermediate in the β-oxidation of longer fatty acids, such as oleic acid, its level reflects the rate of fatty acid breakdown. glpbio.comglpbio.com The regulatory effect of decanoyl-CoA on the FadR system is a primary example of its role in metabolic signaling, linking the availability of fatty acids directly to the expression of the enzymatic machinery needed to process them. nih.gov

Table 3: Allosteric Enzyme Inhibition by Decanoyl-CoA This interactive table summarizes findings on the direct inhibitory effects of decanoyl-CoA on metabolic enzymes.

| Enzyme Inhibited | Abbreviation | Pathway | Organism/Tissue | Inhibitory Concentration (IC₅₀) | Source(s) |

|---|---|---|---|---|---|

| Citrate (B86180) Synthase | CS | Tricarboxylic Acid (TCA) Cycle | Rat Brain Mitochondria | 437 μM | glpbio.com |

| Glutamate (B1630785) Dehydrogenase | GDH | Amino Acid Metabolism / TCA Cycle Anaplerosis | Rat Brain Mitochondria | 420 μM | glpbio.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Decanoyl Coenzyme A (Decanoyl-CoA) |

| Coenzyme A (CoA) |

| Decanoic acid |

| FadR |

| Peroxisome proliferator-activated receptors (PPARs) |

| Citrate Synthase (CS) |

| Glutamate Dehydrogenase (GDH) |

Decanoyl Coenzyme A's Contribution to Cellular Energy Status Signaling

The balance of coenzyme A (CoA) and its thioester derivatives, such as decanoyl-CoA, is a pivotal indicator of the cell's metabolic state. nih.gov These molecules are central to energy and lipid metabolism, participating in approximately 4% of all known biochemical reactions. nih.gov The concentration of the total intracellular CoA pool, comprising free CoA and acyl-CoAs, dynamically adjusts in response to nutritional changes, such as the transition from a fed to a fasted state. nih.gov This adjustment is crucial for switching from glucose oxidation to fatty acid oxidation for energy production. nih.gov

As a medium-chain fatty acyl-CoA, decanoyl-CoA is a direct product of fatty acid activation and an intermediate in β-oxidation, a primary pathway for energy generation from lipids. cymitquimica.comchemimpex.com Its presence and concentration signal the availability of fatty acids for catabolism. Research has demonstrated that decanoyl-CoA directly stimulates state 3 respiration in isolated heart mitochondria, indicating its role in promoting cellular energy production. nih.gov The metabolism of decanoyl-CoA through the β-oxidation spiral in mitochondria leads to the generation of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents for the electron transport chain, ultimately driving ATP synthesis. nih.govnih.gov Therefore, the flux of decanoyl-CoA through this pathway is a direct link between fatty acid availability and the cell's capacity to generate energy, making it a key component in signaling cellular energy status.

Table 1: Role of Decanoyl Coenzyme A in Cellular Energy Metabolism

| Feature | Description of Role | Research Finding |

| Metabolic Intermediate | Serves as a key intermediate in the β-oxidation and elongation of fatty acids. cymitquimica.com | It is a thioester formed from decanoic acid and coenzyme A, essential for the synthesis and degradation of fatty acids. cymitquimica.com |

| Energy Production | Acts as a substrate for mitochondrial β-oxidation to generate energy. nih.govnih.gov | Addition of decanoyl-CoA to isolated heart mitochondria strongly stimulates state 3 respiration, indicating increased energy metabolism. nih.gov |

| Metabolic Switching | The pool of acyl-CoAs, including decanoyl-CoA, helps regulate the switch from glucose to fatty acid oxidation. nih.gov | Total intracellular CoA levels are dynamically regulated to support metabolic flexibility between fed and fasted states. nih.gov |

Allosteric Regulation of Key Metabolic Enzymes by Decanoyl Coenzyme A

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, where a molecule binds to an enzyme at a site other than the active site (the allosteric site) to induce a conformational change that alters the enzyme's activity. wikipedia.orgnumberanalytics.com Fatty acyl-CoAs, including decanoyl-CoA, are recognized as important allosteric effectors that provide feedback and feedforward control over various metabolic processes. nih.govnih.gov

Research has identified decanoyl-CoA as a specific allosteric inhibitor of key metabolic enzymes. In mitochondria isolated from rat brain, decanoyl-CoA inhibits the activity of both citrate synthase and glutamate dehydrogenase. caymanchem.com Citrate synthase is a pace-making enzyme of the TCA cycle, while glutamate dehydrogenase links amino acid metabolism with the TCA cycle. The inhibition of these enzymes by decanoyl-CoA suggests a feedback mechanism where high levels of fatty acid breakdown products can slow down related energy and biosynthetic pathways. The half-maximal inhibitory concentrations (IC₅₀) for these effects have been determined to be 437 µM for citrate synthase and 420 µM for glutamate dehydrogenase, respectively. caymanchem.com

Furthermore, decanoyl-CoA demonstrates regulatory activity in prokaryotes. In Escherichia coli, it binds to the fatty acid metabolism regulator protein (FadR), a global transcriptional regulator. caymanchem.comglpbio.com This binding, with a dissociation constant (Ki) of 2 µM, prevents FadR from interacting with its target promoter, thereby influencing the expression of genes involved in fatty acid metabolism. caymanchem.comglpbio.com While this is an example of regulating a transcription factor rather than a metabolic enzyme directly, it operates on the same principle of binding to a regulatory protein to modulate a biological pathway.

Table 2: Allosteric Regulation of Enzymes by Decanoyl Coenzyme A

| Enzyme/Protein | Organism/Tissue | Regulatory Effect | IC₅₀ / Ki |

| Citrate Synthase (CS) | Rat Brain Mitochondria | Inhibition | 437 µM |

| Glutamate Dehydrogenase (GDH) | Rat Brain Mitochondria | Inhibition | 420 µM |

| FadR Protein | Escherichia coli | Inhibition of promoter binding | 2 µM (Ki) |

Advanced Analytical Methodologies for Decanoyl Coenzyme a Quantification and Characterization

Mass Spectrometry-Based Approaches for Decanoyl Coenzyme A Analysis

Mass spectrometry (MS) has become the cornerstone for the analysis of acyl-CoAs, offering high sensitivity and specificity. psu.edu When coupled with chromatographic separation, MS-based methods allow for the resolution and quantification of a broad spectrum of acyl-CoA molecules, including decanoyl-CoA, from complex biological samples. mdpi.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the comprehensive and quantitative analysis of acyl-CoA species. researchgate.net This method combines the high-resolution separation capabilities of UHPLC with the specificity and sensitivity of tandem mass spectrometry. Researchers have developed robust UHPLC-ESI-MS/MS (Electrospray Ionization) methods that enable the simultaneous detection of a wide range of short-, medium-, and long-chain acyl-CoAs, from C2 to C20, including decanoyl-CoA. researchgate.net

These methods often employ selected reaction monitoring (SRM) for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov The sensitivity of these assays is remarkable, with limits of detection (LOD) reported to be in the low femtomole (1-5 fmol) range, a significant improvement over previous methods. researchgate.net The use of stable isotope-labeled internal standards, such as [13C3,15N1]-pantothenic acid-derived CoAs, further enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov

A key challenge in acyl-CoA analysis is their instability and the potential for poor chromatographic peak shape. Methodological advancements, such as incorporating a phosphoric acid wash step between injections, have been shown to mitigate these issues, leading to reliable and precise analysis from small amounts of tissue and cell samples. researchgate.net

| Parameter | Finding |

|---|---|

| Analytes Covered | Acyl-CoAs from C2 to C20, including decanoyl-CoA |

| Limit of Detection (LOD) | 1-5 fmol |

| Recovery Rate | 90-111% |

| Key Methodological Feature | Incorporation of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations in series. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Thioester Intermediate Detection

While less common for intact acyl-CoA analysis due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) offers a valuable approach for detecting acyl-CoA thioester intermediates after appropriate derivatization. nih.gov A developed method involves the glycine (B1666218) aminolysis of the acyl-CoA thioesters, followed by esterification with pentafluorobenzyl bromide. The resulting N-acylpentafluorobenzyl glycinates are then separated by GC and detected by negative chemical ionization mass spectrometry. nih.gov

This derivatization strategy provides excellent discrimination against oxygen esters and helps to overcome challenges associated with trace contaminants of free fatty acids. nih.gov The method has demonstrated the ability to achieve baseline separation for a standard mixture of seven acyl-CoAs, including decanoyl-CoA. nih.gov For palmitoyl-CoA, the detection limit was found to be 300 fmol, with improved sensitivity for shorter chain lengths. nih.gov This approach is also applicable to α,β-unsaturated and 3-hydroxyacyl-CoA derivatives, enabling the quantification of multiple intermediates in the fatty acid β-oxidation pathway in a single analysis. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Identification and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap and Quadrupole-Time of Flight (Q-TOF), provides highly accurate mass measurements, which is crucial for the unambiguous identification of acyl-CoAs in complex biological matrices. nih.gov The high resolving power of modern instruments, such as the Orbitrap Fusion tribrid mass spectrometer capable of resolutions up to 500,000, allows for the differentiation of compounds with very similar masses. nih.gov

HRMS methods for acyl-CoA analysis often rely on specific fragmentation patterns of the coenzyme A moiety. Key diagnostic ions include the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365) and the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952). nih.gov By using these as preselection criteria in data-dependent MS/MS experiments, researchers can specifically target and identify a wide range of acyl-CoAs. In one study analyzing bacterial cultures, this approach led to the detection of 35 different acyl-CoAs. nih.gov Furthermore, the development of in silico tandem mass spectral libraries, such as CoA-Blast, coupled with retention time prediction models, has significantly enhanced the ability to identify both expected and unexpected acyl-CoA species in untargeted metabolomics studies using HRMS data. escholarship.org

High-Throughput Mass Spectrometry (HTMS) in Enzymatic Assays

High-Throughput Mass Spectrometry (HTMS) has emerged as a critical tool for screening large chemical libraries against enzymatic targets and for functional characterization of enzymes, including those that utilize or produce decanoyl-CoA. escholarship.orgnih.gov Traditional enzyme assays can be a bottleneck in research; however, MS-based approaches offer a universal detection method that is not reliant on modified substrates like chromogenic or fluorogenic analogs. nih.gov

One innovative HTMS platform is the RapidFire system, which integrates an on-line solid-phase extraction system with a triple-quadrupole mass spectrometer. nih.gov This setup allows for rapid analysis times, making it suitable for screening large numbers of samples to identify enzyme inhibitors or activators. Another promising technique is Nanostructure-Initiator Mass Spectrometry (NIMS), where enzyme substrates are immobilized on the mass spectrometry surface. escholarship.orgnih.gov This allows for efficient analysis and surface washing to reduce signal suppression from complex biological samples, enabling the screening of enzymatic activities directly from crude cell lysates. escholarship.org These HTMS technologies are being applied to accelerate the discovery and optimization of biocatalysts for various applications. nih.gov

Advanced Chromatographic Separation Techniques

The vast diversity in the physicochemical properties of acyl-CoA species, stemming from the different acyl chain lengths and modifications, necessitates advanced chromatographic separation for their effective analysis.

Application of Reversed-Phase and Hydrophilic Interaction Liquid Chromatography for Acyl-CoA Species Separation

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are extensively used for the separation of acyl-CoAs prior to mass spectrometric detection. researchgate.netnih.govnih.gov

Reversed-Phase Liquid Chromatography (RPLC) separates molecules based on their hydrophobicity. youtube.com In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For acyl-CoAs, retention increases with the length of the fatty acyl chain. RPLC provides excellent separation for medium- and long-chain acyl-CoAs. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is complementary to RPLC and is particularly well-suited for the retention and separation of polar compounds that are poorly retained on RPLC columns. nih.govyoutube.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. youtube.com This makes HILIC ideal for separating short-chain acyl-CoAs and other polar metabolites. researchgate.net

To achieve a comprehensive profiling of the entire acyl-CoA spectrum, from very polar short-chain species to nonpolar long-chain species, methods have been developed that serially couple RP and HILIC separations in an automated fashion. researchgate.net This harmonized approach allows for the quantification of acyl-CoAs of varying hydrophobicity, from acetyl-CoA (C2) to arachidonoyl-CoA (C20), in a single analytical run, providing a powerful tool for metabolomic studies. researchgate.net

| Chromatographic Mode | Principle of Separation | Primary Application for Acyl-CoAs | Advantages |

|---|---|---|---|

| Reversed-Phase (RP) | Partitioning based on hydrophobicity. | Medium- to long-chain acyl-CoAs (e.g., decanoyl-CoA, palmitoyl-CoA). | Excellent resolution for hydrophobic species. |

| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water layer on a polar stationary phase. | Short-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA). | Improved retention of polar compounds; mobile phase is compatible with MS. |

Ion-Pairing Reversed-Phase High-Pressure Liquid Chromatography (IP-RP-HPLC) for Complex Biological Matrices

The quantification of specific acyl-CoA species like decanoyl-CoA within complex biological samples, such as tissue homogenates, presents a significant analytical challenge. These molecules are often low in abundance and must be separated from a multitude of structurally similar compounds. Ion-Pairing Reversed-Phase High-Pressure Liquid Chromatography (IP-RP-HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique capable of this demanding separation and quantification. nih.govresearchgate.net

The core principle of IP-RP-HPLC involves the addition of an ion-pairing (IP) reagent to the mobile phase. tcichemicals.comsigmaaldrich.com Decanoyl-CoA is an anionic molecule due to its phosphate (B84403) groups. The IP reagent, typically a tertiary amine like N,N-dimethylbutylamine (DMBA) or a quaternary ammonium (B1175870) salt, possesses a positive charge and a hydrophobic alkyl chain. researchgate.nettcichemicals.com In the mobile phase, the IP reagent forms a neutral ion-pair with the negatively charged decanoyl-CoA. This neutralization increases the hydrophobicity of the analyte complex, enhancing its retention on the nonpolar stationary phase of a reversed-phase (e.g., C18) HPLC column. sigmaaldrich.com

By carefully controlling the gradient of the mobile phase (typically a mixture of an aqueous buffer containing the IP reagent and an organic solvent like acetonitrile), a fine-tuned separation of different acyl-CoA species can be achieved based on the length and properties of their acyl chains. researchgate.net Following separation by HPLC, the eluent is introduced into a mass spectrometer. The mass spectrometer provides highly sensitive and specific detection, allowing for the precise quantification of decanoyl-CoA, even at low physiological concentrations. nih.gov The lower limit of quantification for similar short-chain acyl-CoAs using this method can be as low as 0.225 picomoles. nih.govresearchgate.net

Table 1: Typical Parameters for IP-RP-HPLC-MS/MS Analysis of Acyl-CoAs

| Parameter | Description | Example |

| Stationary Phase | The solid material in the column that interacts with the analytes. C18 columns are common. | Phenomenex Kinetex C18 Column |

| Mobile Phase A | The aqueous component of the eluent, containing the ion-pairing reagent. | Ammonium acetate (B1210297) buffer with N,N-dimethylbutylamine (DMBA) |

| Mobile Phase B | The organic solvent used to create the elution gradient. | Acetonitrile |

| Ion-Pairing Reagent | A molecule that pairs with the analyte to modify its retention characteristics. | N,N-dimethylbutylamine (DMBA), Tributylamine (TBA) |

| Detection Method | The system used to detect and quantify the analyte after separation. | Tandem Mass Spectrometry (MS/MS) |

Spectrophotometric and Fluorometric Enzymatic Assays

While chromatographic methods offer high specificity, spectrophotometric and fluorometric enzymatic assays provide alternative, often more accessible, means for quantification. Though many commercial kits are tailored for acetyl-CoA, the underlying principles can be adapted for other acyl-CoAs like decanoyl-CoA, provided specific enzymes are available. nih.govmdpi.com

Enzymatic coupling assays utilize a series of linked enzyme reactions where the concentration of the target analyte, decanoyl-CoA, is the rate-limiting factor. The final reaction in the sequence produces a product that can be easily measured by a change in absorbance (spectrophotometry) or fluorescence (fluorometry). researchgate.netpsu.edu

A common strategy involves monitoring the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or flavin adenine dinucleotide (FAD/FADH₂). For decanoyl-CoA, a hypothetical assay could be constructed using a medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme that catalyzes the first step of β-oxidation. creative-proteomics.com

In this scheme, MCAD uses decanoyl-CoA as a substrate, leading to the production of 2-decenoyl-CoA and the reduction of an electron acceptor. This initial reaction can be coupled to subsequent reactions that ultimately generate a colored or fluorescent molecule, the intensity of which is directly proportional to the initial amount of decanoyl-CoA in the sample. While direct measurement of the product of the MCAD reaction (2-octenoyl-CoA) by HPLC has been used for diagnostic purposes, coupling the reaction to a reporter system allows for quantification without chromatography. nih.gov

Table 2: Hypothetical Coupled Enzymatic Assay for Decanoyl-CoA Quantification

| Step | Reaction | Enzyme | Measurable Change |

| 1 | Decanoyl-CoA + Electron Acceptor → 2-Decenoyl-CoA + Reduced Acceptor | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | - |

| 2 | Reduced Acceptor + Dye (colorless) → Oxidized Acceptor + Dye (colored) | A coupling enzyme (e.g., diaphorase) | Increase in absorbance at a specific wavelength |

Isotope Tracing and Fluxomics in Decanoyl Coenzyme A Metabolism

To understand the dynamic movement of decanoyl-CoA through metabolic pathways—a concept known as metabolic flux—researchers employ isotope tracing and fluxomics. nih.govcreative-proteomics.com This powerful technique goes beyond simple concentration measurements to reveal the rates of synthesis, consumption, and transformation of metabolites within a living system. frontiersin.org

The methodology involves introducing a substrate labeled with a stable, heavy isotope (e.g., decanoic acid labeled with Carbon-13, [U-¹³C]-C10:0) into cells or tissues. frontiersin.orgyoutube.com The labeled decanoic acid is then taken up by the cells and activated to form ¹³C-labeled decanoyl-CoA. This labeled decanoyl-CoA enters metabolic pathways, such as β-oxidation, where its carbon atoms are incorporated into downstream metabolites like acetyl-CoA and ketone bodies. frontiersin.org

At specific time points, cellular metabolites are extracted and analyzed using mass spectrometry. The mass spectrometer can distinguish between the normal (unlabeled) metabolites and their heavy-isotope-labeled counterparts (isotopologues) based on their difference in mass. By measuring the fractional enrichment of the heavy isotope in decanoyl-CoA and its related metabolites over time, researchers can construct a detailed map of metabolic fluxes. nih.govnih.gov This allows for the calculation of the rate at which decanoyl-CoA is being produced and consumed, providing critical insights into the regulation of fatty acid metabolism under various physiological or pathological conditions. nih.govfrontiersin.org Advanced approaches can even resolve these fluxes within specific subcellular compartments, such as the mitochondria versus the cytosol.

Table 3: Illustrative Data from a ¹³C-Decanoic Acid Isotope Tracing Experiment

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+10) | Interpretation |

| Decanoyl-CoA | 922.25 | 932.28 | Direct incorporation of the ¹³C-decanoic acid tracer. |

| Octanoyl-CoA | 894.22 | 902.25 | Product of one round of β-oxidation of labeled Decanoyl-CoA (loss of a labeled 2-carbon acetyl-CoA). |

| Acetyl-CoA | 810.13 | 812.13 | Product of β-oxidation; the M+2 isotopologue indicates it originated from the labeled decanoic acid. |

| Citrate (B86180) | 192.03 | 194.03 | Labeled acetyl-CoA from β-oxidation entering the TCA cycle. |

Decanoyl Coenzyme a in Diverse Biological Systems and Organismal Studies

Microbial Metabolic Research

In the microbial realm, decanoyl-CoA is a key player in the synthesis of complex cell wall lipids and the regulation of fatty acid metabolism. Its study in various bacterial species has provided fundamental insights into these essential processes.

Decanoyl Coenzyme A in Mycobacterium smegmatis Fatty Acid Elongation Systems

Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, possesses multiple fatty acid elongation systems crucial for the synthesis of its unique and complex cell envelope, which is rich in mycolic acids. Research has identified a specific acetyl-CoA-dependent fatty acid elongation system in M. smegmatis. This system is distinct from the de novo fatty acid synthetase complex.

In studies of this elongation system, decanoyl-CoA has been identified as one of the most effective primers. Current time information in Lubbock County, US. An enzyme system isolated from M. smegmatis demonstrated a clear preference for medium-chain acyl-CoAs, with decanoyl-CoA and octanoyl-CoA showing the highest priming activity. When decanoyl-CoA was used as the starting molecule, the primary elongation product was identified as a lauroyl derivative, which is likely lauroyl-CoA (C12-CoA). Current time information in Lubbock County, US. This indicates that decanoyl-CoA is a direct precursor for the synthesis of longer-chain fatty acids in this bacterium, which are subsequently incorporated into more complex lipids essential for the mycobacterial cell wall. Current time information in Lubbock County, US.

Roles in Escherichia coli Fatty Acid Metabolism Regulation and Short-Chain Fatty Acid Production

In Escherichia coli, fatty acid metabolism is tightly regulated to maintain membrane fluidity and respond to environmental carbon sources. The transcriptional repressor FadR plays a central role in controlling the genes of the fatty acid degradation (fad) regulon. Long-chain acyl-CoAs (typically C12 to C18) act as inducers, binding to FadR and causing it to dissociate from DNA, thereby derepressing the fad genes and allowing the bacterium to catabolize fatty acids. nih.gov However, medium-chain fatty acids, including those with ten carbons like decanoic acid, are not effective inducers of this system. nih.gov This suggests that decanoyl-CoA does not play a primary role in signaling the availability of exogenous fatty acids for degradation in the same way as its longer-chain counterparts.

Conversely, a decanoyl derivative is central to the bifurcation point in fatty acid synthesis that leads to either saturated or unsaturated fatty acids. The key enzyme, β-hydroxydecanoyl-thioester dehydrase, acts on a C10 intermediate. medchemexpress.com This enzyme can catalyze the formation of either a trans-α,β-decenoate, which is a precursor to saturated fatty acids, or a cis-β,γ-decenoate, which is elongated to form unsaturated fatty acids like palmitoleic acid and cis-vaccenic acid. medchemexpress.com The regulation of this specific dehydrase is therefore critical for determining the ratio of saturated to unsaturated fatty acids in the cell membrane, a key factor in bacterial adaptation to environmental changes such as temperature.

Characterization of Decanoyl Coenzyme A Pools in Actinomycetes Species

The phylum Actinobacteria includes genera known for their complex lipid metabolism, such as Mycobacterium, Streptomyces, and Corynebacterium. The development of sensitive analytical methods, such as ion-pairing reverse-phase high-pressure liquid chromatography-electrospray ionization high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS), has enabled the quantification of intracellular acyl-CoA pools in these bacteria. nih.gov

| Acyl-CoA Chain Length | M. smegmatis (pmol) | M. bovis BCG (pmol) | C. glutamicum (pmol) | S. coelicolor (pmol) |

|---|---|---|---|---|

| C2 (Acetyl-CoA) | 3,842 ± 323 | 1,137 ± 74 | 5,649 ± 800 | 21,418 ± 25 |

| C16 (Palmitoyl-CoA) | Present, abundant | Present | Present | Present |

| C18 (Stearoyl-CoA) | Present, abundant | Present | Present | Present |

| >C20 (Very Long-Chain) | ~5% of total pool | Present | Undetectable | Undetectable |

| C10 (Decanoyl-CoA) | Quantified within C8-C26 range | Quantified within C8-C26 range | Quantified within C8-C26 range | Quantified within C8-C26 range |

Mammalian Model Systems

In mammals, decanoyl-CoA is readily metabolized in mitochondria, the primary site of fatty acid oxidation. Studies using isolated organelles and whole-animal models have been instrumental in defining its role in energy homeostasis and in the pathology of metabolic diseases.

Studies in Isolated Rat Liver and Heart Mitochondria

The mitochondria of the liver and heart are highly specialized for fatty acid oxidation to meet the significant energy demands of these tissues. Comparative studies have demonstrated the efficiency with which these organelles metabolize medium-chain fatty acids.

In isolated rat liver mitochondria, the addition of decanoate (B1226879) potently stimulates respiration, indicating its rapid activation to decanoyl-CoA and subsequent entry into the β-oxidation pathway. Similarly, experiments with isolated rat heart mitochondria show that decanoate is a strong substrate for stimulating respiration, suggesting it is readily activated to decanoyl-CoA within the mitochondrial matrix. researchgate.net

Further research comparing the oxidative capacity for fatty acids of different chain lengths in mitochondria from rat heart and skeletal muscle (gastrocnemius) has provided more detailed insights. These studies show that heart mitochondria generally exhibit higher maximal oxygen consumption rates for all fatty acid chain lengths tested compared to skeletal muscle mitochondria. For medium-chain fatty acids like decanoate (C10), the oxidation rates are high in both tissues, but consistently greater in the heart, reflecting its high and constant energy requirement.

| Fatty Acid Substrate | Organelle Source | Relative Oxygen Consumption Rate | Key Finding |

|---|---|---|---|

| Decanoate (C10) | Rat Liver Mitochondria | High | Potently stimulates state 3 respiration. |

| Decanoate (C10) | Rat Heart Mitochondria | Very High | Strongly stimulates respiration, with higher maximal rates than skeletal muscle. |

| Decanoyl-CoA | Rat Heart Mitochondria | High | Serves as a direct substrate for β-oxidation when supplied exogenously. |

Decanoyl Coenzyme A in Mouse Models of Metabolic Research

Mouse models with genetic modifications in fatty acid oxidation enzymes have been invaluable for understanding human metabolic disorders. In models such as the long-chain acyl-CoA dehydrogenase (LCAD) knockout mouse, the inability to efficiently oxidize long-chain fatty acids leads to a severe phenotype, including fasting intolerance, hypoglycemia, and lipid accumulation in the liver and heart. nih.gov

While direct measurements of decanoyl-CoA pools in these specific models are often limited, the metabolic consequences imply a shift in substrate utilization. With long-chain fatty acid oxidation impaired, the metabolism of medium-chain fatty acids like decanoate may become more critical. It is hypothesized that in such disorders, an accumulation of upstream acyl-CoAs occurs, which can be toxic. nih.gov In the LCAD-deficient mouse, there is a clear impairment in the dehydrogenation of palmitoyl-CoA (C16), while the oxidation of octanoyl-CoA (C8) is less affected, pointing to a functional medium-chain acyl-CoA dehydrogenase (MCAD) pathway. nih.gov This suggests that the metabolic flux of decanoyl-CoA through the MCAD-catalyzed step of β-oxidation is likely maintained or even increased as the cell attempts to compensate for the block in long-chain fatty acid breakdown.

In other models, such as those of propionic acidemia, dysregulation of fatty acid oxidation is also observed. Overwhelming propionate (B1217596) levels can lead to increased fatty acid oxidation in the liver by lowering levels of malonyl-CoA, an inhibitor of fatty acid transport into mitochondria. This highlights the intricate regulatory network where the metabolism of one class of molecules can profoundly impact the flux of others, including decanoyl-CoA.

Compound Name Table

| Compound Name |

|---|

| Acetyl-CoA |

| Acyl-CoA |

| Capric acid |

| cis-Vaccenic acid |

| Decanoyl Coenzyme A |

| Lauroyl-CoA |

| Malonyl-CoA |

| Mycolic acids |

| Octanoyl-CoA |

| Palmitoleic acid |

| Palmitoyl-CoA |

| Propionate |

| Propionyl-CoA |

Investigations in Human Liver and Brain Mitochondrial Preparations

Decanoyl coenzyme A (decanoyl-CoA) is a key intermediate in the mitochondrial metabolism of medium-chain fatty acids. Its roles in bioenergetics and metabolic regulation have been a subject of investigation in isolated mitochondrial preparations from both human and animal tissues, with rodent models often providing foundational insights into human mitochondrial function.

In human liver mitochondria, decanoyl-CoA is a substrate for the β-oxidation pathway, a major process for cellular energy production. The enzyme acyl-CoA:glycine (B1666218) N-acyltransferase, located in the mitochondrial matrix, is crucial for the detoxification of various acyl-CoAs by conjugating them with glycine. nih.govnih.govwikipedia.org This process is vital for preventing the accumulation of potentially toxic acyl-CoA esters. While detailed kinetic studies on the human enzyme have focused on other acyl-CoAs like benzoyl-CoA and isovaleryl-CoA, research on rat liver mitochondria, which shows a similar chain-length preference, has determined the kinetic constants for decanoyl-CoA, providing a valuable proxy for its metabolism in humans. nih.govnih.gov